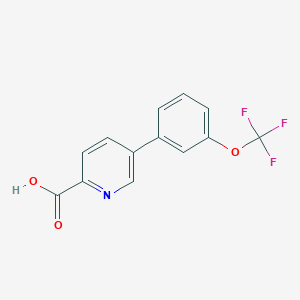
5-(2-Methoxy-5-methylphenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Methoxy-5-methylphenyl)picolinic acid (5-MMPPA) is an organic acid that has been used in various scientific research applications. It is a white crystalline powder with a molecular weight of 238.3 g/mol and a melting point of 151-153°C. 5-MMPPA is an important intermediate in the synthesis of various compounds and is used in the production of pharmaceuticals, agrochemicals, and dyes.
科学研究应用
5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% has been used in various scientific research applications, including organic synthesis, drug discovery, and agricultural chemistry. It has been used in the synthesis of various compounds, such as quinoline derivatives, coumarins, and indoles. It has also been used in the synthesis of pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory agents. In addition, 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% has been used in the synthesis of agrochemicals, such as herbicides and insecticides, and in the production of dyes.
作用机制
5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% is an organic acid that acts as an intermediate in the synthesis of various compounds. It is a proton donor, meaning that it can donate protons to other molecules, which can then be used in the synthesis of other compounds. This proton donation is an important step in the synthesis of various compounds, as it helps to facilitate the formation of new bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% have not been extensively studied. However, it is known that 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% can act as a proton donor, which can facilitate the formation of new bonds between molecules. It is also known to be an important intermediate in the synthesis of various compounds, such as quinoline derivatives, coumarins, and indoles.
实验室实验的优点和局限性
The primary advantage of 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% for lab experiments is its ability to act as an intermediate in the synthesis of various compounds. This makes it an ideal starting material for the synthesis of various pharmaceuticals, agrochemicals, and dyes. Additionally, 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% is relatively inexpensive, which makes it a cost-effective starting material for lab experiments.
The primary limitation of 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% for lab experiments is its limited availability. It is not widely available, and it is often difficult to obtain in large quantities. Additionally, the synthesis of 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% is a multi-step process, which can be time-consuming and require specialized equipment.
未来方向
There are a number of potential future directions for the use of 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% in scientific research. One potential future direction is the use of 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% in the synthesis of new pharmaceuticals, agrochemicals, and dyes. Additionally, 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% could be used in the synthesis of new compounds, such as quinoline derivatives, coumarins, and indoles. Finally, 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% could be used in the development of new methods for the synthesis of organic compounds.
合成方法
The synthesis of 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% is a multi-step process. It begins with the reaction of 2-methoxy-5-methylphenol and acetic anhydride in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction yields a mixture of 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% and 2-methoxy-5-methylphenyl acetate. The mixture is then reacted with sodium hydroxide to form 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95%.
属性
IUPAC Name |
5-(2-methoxy-5-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-3-6-13(18-2)11(7-9)10-4-5-12(14(16)17)15-8-10/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHYGQAEECROOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxy-5-methylphenyl)picolinic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














